Diisodecyl phthalate

Description

Properties

IUPAC Name |

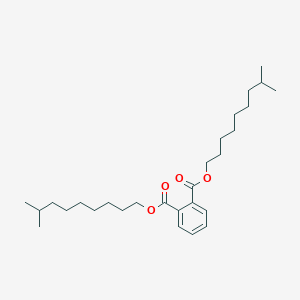

bis(8-methylnonyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFDTKUVRCTHQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O4, Array | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274032 | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisodecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96 | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147 | |

| Record name | Diisodecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4895 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

26761-40-0, 89-16-7, 68515-49-1, 119394-45-5 | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisodecyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisodecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119394455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(8-methylnonyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Di-''isodecyl'' phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF93T741QI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-58 °F (NTP, 1992), -50 °C | |

| Record name | DIISODECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8552 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISODECYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Diisodecyl phthalate chemical structure and properties

An In-Depth Technical Guide to the Chemical Structure and Properties of Diisodecyl Phthalate (DIDP)

Introduction

This compound (DIDP) is a high molecular weight phthalate ester extensively utilized as a plasticizer in the polymer industry.[1][2] Its primary function is to enhance the flexibility, durability, and longevity of plastic products, particularly those made from polyvinyl chloride (PVC).[3][4] DIDP is not a single, pure compound but rather a complex mixture of isomers of 1,2-benzenedicarboxylic acid, di-C9-C11-branched alkyl esters, with a predominance of C10 isomers.[1][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicokinetics, and toxicological profile of DIDP, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

DIDP is characterized by a benzene ring with two adjacent ester groups, each attached to a branched ten-carbon alkyl chain (isodecyl group).[5] This structure imparts high thermal stability, low volatility, and excellent hydrophobicity.[3][6]

The general chemical structure for this compound is:

Physicochemical Properties

DIDP is a clear, viscous, oily liquid with a mild odor.[1][4][8] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Appearance | Clear to pale yellow, viscous, oily liquid | [1][4] |

| Odor | Mild, slightly sweet | [4][8] |

| Melting Point | Approximately -50 °C | [1][7] |

| Boiling Point | >400 °C; 250-257 °C at 0.5 kPa | [1][7] |

| Relative Density | 0.96-0.97 g/cm³ at 20 °C | [7] |

| Vapor Pressure | 5.1 x 10⁻⁵ Pa at 25 °C | [1] |

| Water Solubility | <0.001 mg/L (practically insoluble) | [4][9] |

| Octanol-Water Partition Coefficient (log Pow) | 3-4 (estimated); 4.9 | [1][8] |

| Flash Point | 229 °C (closed cup) | [8][10] |

| Auto-ignition Temperature | 402 °C | [10] |

| Viscosity | 108 cP at 20 °C | [8] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of DIDP have been studied in animal models, primarily in rats. Following exposure, DIDP is rapidly metabolized and eliminated from the body.

Absorption

-

Oral: Absorption from the gastrointestinal tract is incomplete and decreases with increasing doses. In rats given single oral gavage doses, absorption was reported to be 56% at 0.1 mg/kg, 46% at 11.2 mg/kg, and 17% at 1000 mg/kg.[1]

-

Inhalation: Absorption from the lungs is more efficient, with approximately 73% of an inhaled dose being absorbed in rats.[1][5]

-

Dermal: Dermal absorption is very low, estimated to be between 2-4% in rats.[5]

Distribution

Following absorption, the highest concentrations of DIDP and its metabolites are found in the gastrointestinal tract, liver, and kidneys.[1][5] However, it does not tend to bioaccumulate, with less than 1% of a radioactive dose remaining in tissues after 72 hours.[5]

Metabolism

DIDP undergoes a two-phase metabolic process. The initial step is hydrolysis by esterases, primarily in the gut and liver, to its monoester, monoisodecyl phthalate (MIDP).[9] MIDP is then further metabolized through oxidation of the alkyl side chain to form more polar, water-soluble metabolites, including hydroxylated (MHiDP), oxo (MOiDP), and carboxylated (e.g., MCiNP) derivatives.[1][11] These oxidative metabolites are the predominant forms found in urine.[1][11]

Excretion

DIDP and its metabolites are primarily excreted in the feces and urine.[1][5] The route of excretion is dose-dependent; at lower oral doses, a higher proportion is excreted in the urine, while at higher doses, fecal excretion becomes the dominant pathway.[1] In rats, after an oral dose, fecal excretion ranged from 57% to 81% and urinary excretion from 41% to 12% as the dose increased.[1][5] The major metabolites in urine are phthalic acid and oxidized monoesters, while the parent compound, oxidized monoesters, and MIDP are found in the feces.[5]

Toxicological Profile

DIDP exhibits low acute toxicity but may have effects on the liver and development at higher doses with repeated exposure.

Acute Toxicity

| Endpoint | Species | Route | Value | References |

| LD₅₀ | Rat | Oral | > 29,100 mg/kg bw | [5] |

| LD₅₀ | Rabbit | Dermal | > 2,910 mg/kg bw | [5] |

| LC₅₀ (4h) | Rat | Inhalation | > 12,540 mg/m³ | [5] |

-

Skin and Eye Irritation : DIDP is considered a mild skin and eye irritant in rabbits.[5] It is not considered a skin sensitizer.[5]

Repeated Dose Toxicity

The primary target organ for repeated DIDP exposure is the liver.[2][5] In studies with rats, administration of DIDP resulted in increased liver weights.[1] These effects are often associated with peroxisome proliferation, a process where the number of peroxisomes in liver cells increases.[5]

| Study Duration | Species | NOAEL | LOAEL | Key Effects at LOAEL | References |

| 28-day | Rat (Male) | ~57 mg/kg/day | ~116 mg/kg/day | Increased relative liver weight, increased palmitoyl-CoA oxidation | [1] |

| 3-month | Rat | ~60 mg/kg/day (females) | ~120 mg/kg/day (females) | Increased liver weights | [1][5] |

| 1-year | Dog | 15 mg/kg/day | 75 mg/kg/day | Increased liver weight, swelling and vacuolation of hepatocytes | [1] |

Reproductive and Developmental Toxicity

DIDP is not considered to be a reproductive toxicant with respect to fertility.[5][12] However, developmental effects, specifically reduced pup survival, have been observed at high doses in two-generation studies in rats.[5][12]

| Endpoint | Species | NOAEL | LOAEL | Effect at LOAEL | References |

| Fertility | Rat | 927 mg/kg/day | - | No impairment of fertility | [5] |

| F2 Pup Survival | Rat | 38-114 mg/kg/day | 134-352 mg/kg/day | Reduced pup survival | [5] |

Genotoxicity and Carcinogenicity

There is no evidence to suggest that DIDP is mutagenic.[2] In vivo carcinogenicity studies for DIDP are not available, but one in vitro cell transformation assay was positive.[5] However, a 2-year feeding study in rats found no treatment-related neoplastic lesions, suggesting a lack of carcinogenic potential in that model.[8]

Potential Signaling Pathway: PPARα Activation

The liver effects observed with DIDP, such as increased liver weight and peroxisome proliferation, are characteristic of compounds that activate the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[8] PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and peroxisome biogenesis.

Experimental Protocols

Toxicokinetics Study in Rats

This section describes a typical methodology for a toxicokinetics study of DIDP in rats, based on published literature.[1][11]

-

Objective : To determine the absorption, distribution, metabolism, and excretion of DIDP and its major metabolites following oral and intravenous administration.

-

Test System : Male Sprague-Dawley rats.

-

Administration :

-

Oral : A single dose of 100 mg/kg DIDP in a vehicle like corn oil administered by gavage.[1]

-

Intravenous : A single dose of 100 mg/kg DIDP administered via injection.

-

-

Sample Collection : Blood, urine, and feces are collected at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-dosing. At the end of the study, various tissues (liver, kidney, fat, etc.) are collected.

-

Sample Analysis :

-

Extraction : DIDP and its metabolites are extracted from biological matrices (plasma, urine, feces, tissue homogenates). Urine samples often undergo enzymatic deconjugation (using β-glucuronidase) to measure total metabolite concentrations.

-

Quantification : Concentrations of DIDP, MIDP, MHiDP, MOiDP, and MCiNP are determined using a validated analytical method such as ultrahigh-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS).[11]

-

-

Data Analysis : Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated from the concentration-time data.

Two-Generation Reproductive Toxicity Study

This outlines the general protocol for a two-generation study, consistent with OECD Test Guideline 416 and studies performed on DIDP.[5][6][12]

-

Objective : To assess the effects of DIDP on male and female reproductive performance and on the development of offspring over two generations.

-

Test System : Sprague-Dawley rats.

-

Administration : DIDP is administered continuously in the diet at several dose levels (e.g., 0.06%, 0.2%, 0.8% in feed) to the parent (P) generation, starting before mating and continuing through the weaning of the first-generation (F1) offspring.[5][12]

-

Study Design :

-

P Generation : Animals are dosed for a pre-mating period. They are then mated to produce the F1 generation. Dosing continues through gestation and lactation.

-

F1 Generation : After weaning, selected F1 offspring continue to receive the same diet as their parents. They are raised to maturity and then mated to produce the second-generation (F2) offspring.

-

-

Endpoints Evaluated :

-

Parental Animals (P and F1) : Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, organ weights (liver, kidneys, reproductive organs), and histopathology.

-

Offspring (F1 and F2) : Number of live and dead pups, pup survival indices (e.g., at postnatal day 4), sex ratio, pup body weights, and developmental landmarks.

-

-

Data Analysis : Statistical analysis is performed to determine No-Observed-Adverse-Effect Levels (NOAELs) for parental, reproductive, and developmental toxicity.

Conclusion

This compound is a high molecular weight plasticizer with low acute toxicity. Its toxicological profile is characterized primarily by effects on the liver (increased weight and peroxisome proliferation) following repeated exposure at high doses, likely mediated through the activation of PPARα. While it does not impair fertility, developmental effects in the form of reduced offspring survival have been noted at high dose levels. The rapid metabolism and excretion of DIDP limit its potential for bioaccumulation. This information is crucial for conducting accurate risk assessments and ensuring the safe use of this widely employed industrial chemical.

References

- 1. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wwwn.cdc.gov [wwwn.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Two-generation reproduction studies in Rats fed di-isodecyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. Urinary Phthalate Metabolite Concentrations and Serum Hormone Levels in Pre- and Perimenopausal Women from the Midlife Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxisome proliferator di-isodecyl phthalate has no carcinogenic potential in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Diisodecyl phthalate CAS number and molecular formula

An In-depth Technical Guide to Diisodecyl Phthalate (DIDP)

Introduction

This compound (DIDP) is a high molecular weight phthalate ester extensively utilized as a plasticizer.[1][2] It is primarily employed to enhance the flexibility, durability, and processability of polymeric materials, most notably polyvinyl chloride (PVC).[2][3][4] DIDP is not a single, pure compound but rather a complex mixture of isomeric C9-C11 branched-chain dialkyl phthalates, with a predominance of C10 isomers.[5] Its low volatility, excellent thermal stability, and resistance to migration make it a preferred choice for applications demanding long-term performance and stability under harsh conditions.[1][3] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and toxicological profile for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Properties

This compound is identified by two primary CAS numbers: 26761-40-0, which refers to the specific 1,2-Benzenedicarboxylic acid, diisodecyl ester, and 68515-49-1, which is more commonly used in industry to denote the C10-rich mixture of C9-C11 branched dialkyl phthalates.[5][6][7] The average molecular formula for this mixture is C28H46O4.[1][8]

Table 1: Chemical Identity and Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | 1,2-Benzenedicarboxylic acid, diisodecyl ester | [9] |

| Common Name | This compound (DIDP) | [10] |

| CAS Number | 26761-40-0; 68515-49-1 | [5][6][11] |

| Molecular Formula | C28H46O4 | [1][8][9][12] |

| Average Molecular Weight | 446.66 g/mol | [9][11][12][13] |

| Physical State | Oily, viscous liquid | [4][5] |

| Appearance | Colorless to pale yellow liquid | [4][8][12] |

| Odor | Mild | [4][8] |

| Melting Point | Approximately -50 °C | [1][9][13] |

| Boiling Point | 250-267 °C at 7 hPa | [9] |

| Density | 0.97 g/cm³ at 20 °C | [9] |

| Vapor Pressure | <5.0 x 10⁻⁷ mmHg at 25 °C | [6] |

| Water Solubility | <0.001 mg/L (practically insoluble) | [6] |

| Solubility | Soluble in organic solvents | [4] |

| Flash Point | 240 °C (closed cup) | [9] |

| Autoignition Temperature | 380 °C | [9] |

Synthesis and Manufacturing Process

The industrial production of DIDP is typically achieved through a two-step esterification reaction involving phthalic anhydride and isodecyl alcohol.[1][2][5] The process requires precise control of reaction parameters to ensure high purity and yield.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes a general laboratory-scale synthesis.

1. Materials and Equipment:

-

Reactants: Phthalic anhydride, isodecyl alcohol (typically in a molar ratio of 1:2.1 to 1:3.0 to drive the reaction to completion).[14][15]

-

Catalyst: Isopropyl titanate.[14]

-

Neutralizing Agent: 5% Sodium hydroxide solution.[14]

-

Apparatus: Glass reactor equipped with an agitator, thermometer, Dean-Stark apparatus for water removal, condenser, and a nitrogen inlet.[14][15]

2. Procedure:

-

Step 1: Mono-esterification:

-

Phthalic anhydride and isodecyl alcohol are charged into the reactor.[14][15]

-

The reactor is purged with nitrogen gas to create an inert atmosphere, and agitation is initiated.[14][15]

-

The mixture is heated to a temperature of 140-150°C and maintained for approximately 10 minutes to facilitate the formation of the monoester.[14][15]

-

-

Step 2: Di-esterification:

-

Step 3: Purification:

-

Neutralization: After the reaction is complete, the crude ester is cooled to 90-95°C. A 5% sodium hydroxide solution is added to neutralize any remaining acidic components, followed by stirring and separation of the aqueous layer.[14]

-

Washing: The organic layer is washed with water at 90-95°C until the pH of the wash water is neutral.[14]

-

Stripping: The washed ester is heated to around 180°C, and steam is introduced to strip away any residual volatile organic compounds.[14]

-

Filtration: The final product is cooled and filtered to yield clear, purified this compound.[14]

-

Caption: General workflow for the synthesis of this compound (DIDP).

Industrial and Commercial Applications

DIDP's primary function is as a high-performance plasticizer.[4] It accounts for a significant portion of the plasticizers used in Europe.[16]

-

Polyvinyl Chloride (PVC): The majority of DIDP is used in flexible PVC products.[2] Its excellent heat resistance and low migration properties extend the service life of items such as wire and cable insulation, automotive interiors (undercoating, sealants), flooring, roofing membranes, and wall coverings.[1][3]

-

Non-PVC Applications: DIDP is also incorporated into other polymers and materials. These include pressure-sensitive adhesives, sealants, anti-corrosion and anti-fouling paints, printing inks, and coatings.[2]

-

Specialized Uses: It finds application in the manufacturing of lubricants, greases, textiles, and some medical devices.[1][2][4]

Toxicology and Metabolism

The toxicological profile of DIDP has been extensively reviewed by regulatory bodies. It is characterized by low acute toxicity.[16][17]

Table 2: Summary of Acute Toxicity Data for DIDP

| Route of Exposure | Species | Value (LD50/LC50) | References |

| Oral (LD50) | Rat | > 29,100 mg/kg bw | |

| Dermal (LD50) | Rat, Rabbit | > 2,910 mg/kg bw | |

| Inhalation (LC50, 4h) | Rat | > 12,540 mg/m³ |

-

Health Effects: DIDP is a mild skin and eye irritant but is not considered a skin sensitizer.[16] Long-term administration in animal studies has been associated with hepatotoxic effects.[17] The U.S. EPA has identified developmental toxicity as a potential human health hazard, particularly for female workers of reproductive age exposed to high concentrations via inhalation of mists from sprayed products.[7] However, studies have generally concluded that DIDP does not exhibit antiandrogenic or estrogenic activity.[17][18]

-

Metabolism: Following absorption, DIDP is rapidly metabolized and eliminated.[16] The metabolic pathway involves a two-phase process.[19]

-

Phase I: Diester phthalates like DIDP are first hydrolyzed by esterase and lipase enzymes, primarily in the intestine, to their corresponding monoesters (mono-isodecyl-phthalate or MiDP).[19][20]

-

Phase II: These monoesters undergo further metabolism through oxidation and hydroxylation, creating secondary oxidative metabolites such as mono-hydroxy-isodecyl-phthalate (MHiDP), mono-oxo-isodecyl-phthalate (MOiDP), and mono-carboxy-isononyl-phthalate (MCiNP).[19][20] These more hydrophilic metabolites are then excreted, primarily in the urine.[16][19] MCiNP has been identified as the major urinary metabolite and a potential biomarker for DIDP exposure.[20]

-

Experimental Protocol: Toxicokinetic Study in Rats

The following protocol is based on a study investigating the toxicokinetics of DIDP and its metabolites.[20]

1. Subjects and Dosing:

-

Male Sprague-Dawley rats are used.

-

A single dose of DIDP (e.g., 100 mg/kg) is administered orally (by gavage) or intravenously.[20]

2. Sample Collection:

-

Blood, urine, and feces are collected at predetermined time points following administration.[20]

-

At the end of the study period, various tissues (e.g., liver, kidneys, gastrointestinal tract) are harvested to assess distribution.[5][20]

3. Sample Preparation and Analysis:

-

Biological samples (plasma, urine, feces, tissue homogenates) are processed to extract DIDP and its metabolites (MiDP, MHiDP, MOiDP, MCiNP).[20]

-

Quantification is performed using a validated ultra-high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (UHPLC-ESI-MS/MS) method.[20]

4. Data Analysis:

-

The concentration-time data for DIDP and its metabolites are analyzed using pharmacokinetic software to determine key parameters such as absorption, distribution, metabolism, and excretion rates.

Caption: Metabolic pathway of this compound (DIDP) in the body.

References

- 1. gst-chem.com [gst-chem.com]

- 2. gst-chem.com [gst-chem.com]

- 3. interstatechem.com [interstatechem.com]

- 4. greenchemindustries.com [greenchemindustries.com]

- 5. cpsc.gov [cpsc.gov]

- 6. 9 this compound (DIDP), Danish Environmental Protection Agency [www2.mst.dk]

- 7. epa.gov [epa.gov]

- 8. CAS 89-16-7: this compound | CymitQuimica [cymitquimica.com]

- 9. This compound for synthesis 26761-40-0 [sigmaaldrich.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound | 26761-40-0 [chemicalbook.com]

- 12. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ez.restek.com [ez.restek.com]

- 14. benchchem.com [benchchem.com]

- 15. CN1733695A - this compound preparation method - Google Patents [patents.google.com]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. Toxicological characteristics of this compound Plasticiser [protox.medved.kiev.ua]

- 18. Evaluation of the endocrine disrupting potential of di-isodecyl phthalate | ToxStrategies [toxstrategies.com]

- 19. researchgate.net [researchgate.net]

- 20. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Diisodecyl Phthalate (DIDP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Diisodecyl Phthalate (DIDP), a high molecular weight phthalate ester commonly used as a plasticizer. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on DIDP's characteristics, including standardized experimental methodologies for their determination and an understanding of its metabolic fate.

Physical Properties of DIDP

This compound is a complex mixture of isomers, primarily used to impart flexibility to polyvinyl chloride (PVC) and other polymers.[1][2] It is a colorless, oily, and viscous liquid with a mild odor.[3] Its high molecular weight and branched alkyl chains contribute to its low volatility and high permanency in polymer matrices.[1]

Table 1: Summary of Physical Properties of this compound (DIDP)

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₄₆O₄ | [2] |

| Molecular Weight | 446.67 g/mol | [2] |

| Appearance | Clear, colorless, viscous liquid | [3] |

| Odor | Mild | [3] |

| Density | 0.96 - 0.97 g/cm³ at 20 °C | [2] |

| Melting Point | -50 °C | [2] |

| Boiling Point | 250 to 257 °C at 0.5 kPa | [2] |

| Water Solubility | Very low (practically insoluble) | [4] |

| Vapor Pressure | 5.28 x 10⁻⁷ mm Hg at 25°C | [3] |

| Octanol-Water Partition Coefficient (log Kow) | > 8 | [3] |

Chemical Properties of DIDP

DIDP is an ester of phthalic acid and isodecyl alcohol.[1] Its chemical behavior is primarily dictated by the ester functional groups.

Table 2: Summary of Chemical Properties of this compound (DIDP)

| Property | Description | Reference(s) |

| Stability | Stable under normal storage and handling conditions. | [1] |

| Reactivity | Reacts with strong oxidizing agents. Hydrolyzes under acidic or basic conditions, although the rate is slow at neutral pH. | [1] |

| Decomposition | Thermal decomposition can produce irritating and toxic fumes, including carbon monoxide and carbon dioxide. | [3] |

| Hydrolysis | Subject to hydrolysis, breaking down into mono-isodecyl phthalate (MIDP) and isodecanol. This is the initial step in its metabolism. | [5][6] |

Experimental Protocols

The determination of the physical and chemical properties of chemical substances like DIDP is guided by internationally recognized standardized methods, such as those published by the Organisation for Economic Co-operation and Development (OECD).[7][8][9] These guidelines ensure data consistency and reliability across different laboratories.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

-

Principle: A common method is the Siwoloboff method, which involves heating a small sample of the liquid in a tube containing an inverted capillary. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary and then, upon slight cooling, the liquid just begins to enter the capillary.[10][11]

-

Apparatus: Thiele tube or a melting point apparatus with a boiling point accessory, thermometer, capillary tubes, and a small test tube.[10][11]

-

Procedure:

-

A small amount of DIDP is placed in the test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The assembly is attached to a thermometer and heated in a controlled manner using a Thiele tube or a dedicated apparatus.

-

The temperature is slowly increased until a steady stream of bubbles is observed emerging from the capillary tube.

-

The heat source is then removed, and the temperature is allowed to fall slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[10][11]

-

For high boiling point liquids like DIDP, the determination is often performed under reduced pressure and extrapolated to atmospheric pressure.[2]

-

The density of a substance is its mass per unit volume.

-

Principle: For liquids, density is commonly determined using a pycnometer, a hydrometer, or an oscillating densitometer. The immersion method (Archimedes' principle) can also be used.[12][13]

-

Apparatus: A pycnometer of a known volume, a balance with a resolution of 0.1 mg, and a constant temperature bath.

-

Procedure (using a pycnometer):

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with DIDP, taking care to avoid air bubbles.

-

The filled pycnometer is placed in a constant temperature bath (e.g., 20 °C) until thermal equilibrium is reached.

-

The volume is adjusted precisely to the calibration mark, and the exterior of the pycnometer is cleaned and dried.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the DIDP by the known volume of the pycnometer.[12][14]

-

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

-

Principle: The flask method is a common technique where an excess of the substance is equilibrated with water at a constant temperature, and the concentration of the dissolved substance in the aqueous phase is then determined.[4][15]

-

Apparatus: Erlenmeyer flasks with stoppers, a constant temperature shaker or magnetic stirrer, a centrifuge, and an analytical instrument for quantification (e.g., GC-MS or HPLC).

-

Procedure:

-

An amount of DIDP in excess of its expected solubility is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the mixture is allowed to stand to allow for phase separation. Centrifugation is used to separate the undissolved DIDP from the aqueous phase.

-

A sample of the clear aqueous phase is carefully removed.

-

The concentration of DIDP in the aqueous sample is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS), after extraction with an appropriate solvent.[4][16]

-

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

-

Principle: For substances with low vapor pressure like DIDP, methods such as the gas saturation method (effusion method) or thermogravimetric analysis (TGA) are suitable.[17][18] The gas saturation method involves passing a known volume of an inert gas over the substance at a constant temperature and then determining the mass of the substance transported by the gas.

-

Apparatus: A temperature-controlled chamber, a system for providing a controlled flow of inert gas (e.g., nitrogen), traps or a sorbent tube to collect the vaporized substance, and an analytical balance.

-

Procedure (Gas Saturation Method):

-

A sample of DIDP is placed in a temperature-controlled cell.

-

A slow, controlled stream of an inert gas is passed over or through the sample, becoming saturated with DIDP vapor.

-

The gas stream is then passed through a pre-weighed sorbent tube that traps the DIDP.

-

After a specific time, the sorbent tube is reweighed to determine the mass of DIDP that has vaporized.

-

The vapor pressure is calculated from the mass of vaporized DIDP, the volume of gas passed, and the temperature, using the ideal gas law.[17][18]

-

DIDP is synthesized by the esterification of phthalic anhydride with isodecyl alcohol.[1][19]

-

Principle: The reaction is a two-step process involving an initial rapid mono-esterification followed by a slower di-esterification to form the final product. The reaction is typically catalyzed by an acid or a titanate catalyst and driven to completion by the removal of water.[3][19]

-

Reactants and Catalyst: Phthalic anhydride, isodecyl alcohol, and a catalyst such as isopropyl titanate.[19]

-

Procedure:

-

Mono-esterification: Phthalic anhydride and an excess of isodecyl alcohol are charged into a reactor equipped with an agitator, a condenser, and a nitrogen inlet. The mixture is heated to approximately 140-150 °C under a nitrogen atmosphere to form the monoester.[3][19]

-

Di-esterification: The catalyst is added, and the temperature is increased to 210-230 °C. The reaction is continued, and the water produced is removed to drive the equilibrium towards the formation of the diester.[19]

-

Purification: The crude product is purified through a series of steps including neutralization (to remove unreacted acid), washing with water, and stripping (steam distillation) to remove excess alcohol and other volatile impurities. The final product is then filtered.[19]

-

The concentration of DIDP in a polymer matrix is typically determined using chromatographic techniques after extraction.

-

Principle: DIDP is extracted from the polymer using a suitable solvent, and the resulting solution is analyzed by a chromatographic method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[20][21]

-

Apparatus: Soxhlet extractor or ultrasonic bath, rotary evaporator, GC-MS or HPLC system.

-

Procedure:

-

Sample Preparation: A known weight of the polymer sample is finely ground or cut into small pieces.

-

Extraction: The sample is extracted with a solvent in which DIDP is soluble but the polymer is not (e.g., hexane or methanol). This can be done using a Soxhlet apparatus for an extended period or more rapidly using ultrasonication.[20]

-

Concentration: The solvent is evaporated from the extract to concentrate the sample.

-

Analysis: The concentrated extract is redissolved in a suitable solvent and injected into the GC-MS or HPLC system.

-

Quantification: The concentration of DIDP is determined by comparing the peak area of the sample to a calibration curve generated from standards of known DIDP concentrations.[22][23][24]

-

Signaling Pathways and Experimental Workflows

While DIDP is not a signaling molecule in the classical sense, its metabolism in biological systems follows a defined pathway.

The metabolism of high-molecular-weight phthalates like DIDP primarily occurs in the liver and intestines. It involves an initial hydrolysis followed by oxidation of the alkyl side chain.[5]

Caption: Metabolic pathway of this compound (DIDP).

The synthesis of DIDP from raw materials to a purified product follows a structured workflow.

Caption: Experimental workflow for the synthesis of DIDP.

A logical workflow for the quantification of DIDP in a PVC matrix involves several key steps from sample acquisition to final data analysis.

Caption: Logical workflow for DIDP quantification in PVC.

References

- 1. gst-chem.com [gst-chem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. CN1733695A - this compound preparation method - Google Patents [patents.google.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 9. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vetek.se [vetek.se]

- 13. radwag.com [radwag.com]

- 14. researchgate.net [researchgate.net]

- 15. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Simple Method To Measure the Vapor Pressure of Phthalates and Their Alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Simultaneous quantitative detection of 10 phthalates in PVC children's toys by HPLC-PDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. fses.oregonstate.edu [fses.oregonstate.edu]

- 23. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 24. Method of determination of phthalates by gas chromatography/ mass spectrometry in wines | OIV [oiv.int]

An In-Depth Technical Guide to the Environmental Fate and Transport of Diisodecyl Phthalate (DIDP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Diisodecyl phthalate (DIDP), a high molecular weight phthalate ester used primarily as a plasticizer. Understanding the environmental behavior of DIDP is critical for assessing its potential risks and ensuring its safe use and disposal. This document synthesizes key data on its physicochemical properties, degradation pathways, and partitioning in various environmental compartments. Detailed experimental protocols, based on internationally recognized guidelines, are also provided to facilitate further research.

Physicochemical Properties of this compound

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. DIDP is not a single compound but a complex mixture of isomers. The data presented below represents the typical properties of commercial DIDP.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₆O₄ | [1] |

| Molecular Weight | 446.7 g/mol | [1] |

| Appearance | Colorless, oily liquid | [1] |

| Melting Point | -50 °C | [1] |

| Boiling Point | >400 °C | [1] |

| Vapor Pressure | < 5.0 x 10⁻⁷ mmHg at 25°C | [1] |

| Water Solubility | < 0.001 mg/L | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | > 8 | [1] |

| Henry's Law Constant | 2.132 x 10⁻⁴ atm·m³/mol at 25°C | [1] |

Environmental Fate of this compound

The fate of DIDP in the environment is determined by a combination of transport and transformation processes. Due to its low water solubility and high Log Kₒw, DIDP has a strong tendency to partition from water to organic phases, such as soil, sediment, and biota.[1]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are generally not considered significant pathways for the removal of DIDP from the environment.

-

Hydrolysis: The hydrolysis of DIDP is a slow process under typical environmental pH and temperature conditions.[2] The estimated half-life for hydrolysis at pH 7 and 25°C is 3.4 years.[2] Due to its very low water solubility, experimentally determining the hydrolysis rate according to standard guidelines like OECD 111 is challenging.[2][3]

-

Photolysis: Direct photolysis of DIDP in the atmosphere is expected to be a more significant degradation pathway, with an estimated half-life of approximately 0.32 days.[2] In aquatic systems, direct photolysis is not expected to be a major fate process.[2]

Biodegradation

Biodegradation is a key process in the environmental degradation of DIDP. While not always meeting the criteria for "readily biodegradable" within the strict 10-day window of some tests, DIDP is considered inherently biodegradable under aerobic conditions.[1][2]

The primary biodegradation pathway involves the stepwise hydrolysis of the ester bonds, first forming the monoester, monoisodecyl phthalate (MIDP), and then phthalic acid, which can be further mineralized to CO₂ and water.[1][2] Under anaerobic conditions, the biodegradation of DIDP is significantly slower.[1][2]

| Environmental Compartment | Biodegradation Half-life | Reference |

| Surface Water (aerobic) | 14 - 26 days (estimated) | [2] |

| Soil (aerobic) | 28 - 52 days (estimated) | [1] |

| Sediment (anaerobic) | Very slow; >100 days | [2] |

Environmental Transport and Partitioning

DIDP's high hydrophobicity and low volatility dictate its movement and distribution in the environment.

Adsorption to Soil and Sediment

With a high organic carbon-water partition coefficient (Log Kₒc), DIDP strongly adsorbs to the organic matter in soil and sediment.[1] This strong adsorption limits its mobility in soil and reduces its bioavailability in the aqueous phase.

| Parameter | Value | Reference |

| Log Kₒc | 5.04 - 5.78 | [1] |

Bioaccumulation

The high Log Kₒw of DIDP suggests a potential for bioaccumulation. However, studies have shown that the bioconcentration factor (BCF) in fish is relatively low, likely due to metabolism and limited bioavailability.[1] Invertebrates may exhibit higher bioaccumulation.

| Organism | Bioconcentration Factor (BCF) | Reference |

| Fish (e.g., Cyprinus carpio) | <14.4 - 116 | [1] |

| Daphnia magna | 90 - 147 | [1] |

| Mussels (Mytilus edulis) | 2,998 - 3,977 | [1] |

Atmospheric Transport

Due to its low vapor pressure, DIDP is not expected to be highly volatile. When released into the atmosphere, it is likely to adsorb to particulate matter and be removed through wet and dry deposition.[2] Long-range atmospheric transport is not considered a significant concern.[2]

Experimental Protocols

The following sections outline the methodologies for key experiments used to determine the environmental fate and transport of DIDP, based on OECD and EPA guidelines.

Ready Biodegradability - OECD 301B (CO₂ Evolution Test)

This test evaluates the ultimate biodegradability of a substance by measuring the amount of CO₂ produced.

Methodology:

-

Test System: A defined volume of mineral medium containing a known concentration of the test substance (e.g., 10-20 mg/L of Total Organic Carbon) is inoculated with a microbial source, typically activated sludge from a domestic wastewater treatment plant (e.g., 30 mg/L solids).[4][5][6]

-

Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.[5] The vessels are aerated with CO₂-free air.[4][6]

-

CO₂ Measurement: The CO₂ produced is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration or with a total organic carbon (TOC) analyzer.[4][6][7]

-

Data Analysis: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical maximum amount (ThCO₂) based on the carbon content of the test substance.[4][5][6]

-

Controls: Blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate) are run in parallel.[8]

Adsorption/Desorption - OECD 106 (Batch Equilibrium Method)

This method determines the adsorption and desorption potential of a substance in soil.

Methodology:

-

Soil Selection: A minimum of three different soil types with varying organic carbon content, texture, and pH are selected.[9][10][11] The soils are air-dried and sieved.[10]

-

Test Solution: A solution of the test substance in 0.01 M CaCl₂ is prepared at a concentration that is less than half its water solubility.[11]

-

Adsorption Phase: Known masses of soil are equilibrated with a known volume of the test solution in centrifuge tubes. The soil-to-solution ratio is typically varied. The tubes are agitated in the dark at a constant temperature (e.g., 20°C) for a predetermined equilibration time (e.g., 24-48 hours).[9][10][11]

-

Analysis: After equilibration, the phases are separated by centrifugation. The concentration of the test substance in the aqueous phase is determined using a suitable analytical method (e.g., GC-MS). The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.[8][11]

-

Data Analysis: The adsorption coefficient (Kₑ) and the organic carbon-normalized adsorption coefficient (Kₒc) are calculated. The Freundlich adsorption isotherm is often used to model the adsorption behavior.[9][10]

-

Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂ without the test substance, and the mixture is re-equilibrated to determine the extent of desorption.[10]

Bioaccumulation in Fish - OECD 305 (Aqueous and Dietary Exposure)

This guideline describes procedures for determining the bioconcentration and biomagnification of a chemical in fish.

Methodology:

-

Test Organism: A suitable fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss), is selected.[12][13]

-

Exposure: The test consists of two phases: an uptake phase and a depuration phase.[12][14][15]

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water (for bioconcentration) or in their diet (for biomagnification) for a period of up to 28 days.[12][14][16]

-

Depuration Phase: After the uptake phase, the fish are transferred to a clean environment (water or diet) without the test substance for a period to allow for elimination.[12][14][15]

-

-

Sampling: Fish and water (or food) samples are collected at regular intervals during both phases.[12]

-

Analysis: The concentration of the test substance in the fish tissue and the exposure medium is determined using a validated analytical method.[12]

-

Data Analysis: The bioconcentration factor (BCF) or biomagnification factor (BMF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water or diet at steady-state. Kinetic models can also be used to determine uptake and depuration rate constants.[12][16]

Analytical Method - Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common and reliable technique for the quantification of DIDP in environmental matrices.